Niazirin vs. Niazimicin and Niaziminin: Absence of Hypotensive Activity Defines Distinct Pharmacological Niche
In a bioassay-guided fractionation study of Moringa oleifera leaf extract, the thiocarbamate glycosides niaziminin A and niaziminin B demonstrated hypotensive activity, whereas the nitrile glycosides niazirin and niazirinin were inactive. This negative result is a critical differentiator [1]. Niazimicin, another thiocarbamate, has also been advanced to in vivo antitumor promotion testing [2]. Niazirin's lack of hypotensive effect eliminates it from cardiovascular studies requiring blood pressure modulation but positions it specifically for metabolic and antioxidant research where hemodynamic confounding is undesirable.
| Evidence Dimension | Hypotensive activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Niaziminin A and B: Active (hypotensive effect observed) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Bioassay-guided analysis of EtOH extract of Moringa oleifera leaves |
Why This Matters
This eliminates niazirin from cardiovascular studies requiring blood pressure modulation, preventing procurement for inappropriate experimental endpoints.
- [1] Faizi S, Siddiqui BS, Saleem R, Siddiqui S, Aftab K, Gilani AH. Isolation and structure elucidation of new nitrile and mustard oil glycosides from Moringa oleifera and their effect on blood pressure. J Nat Prod. 1994;57(9):1256-1261. doi:10.1021/np50111a011. View Source
- [2] Guevara AP, Vargas C, Sakurai H, Fujiwara Y, Hashimoto K, Maoka T, Kozuka M, Ito Y, Tokuda H, Nishino H. An antitumor promoter from Moringa oleifera Lam. Mutat Res. 1999;440(2):181-188. doi:10.1016/s1383-5718(99)00025-x. View Source
